Prostaglandin A2 methyl ester

Overview

Description

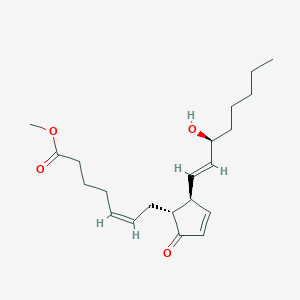

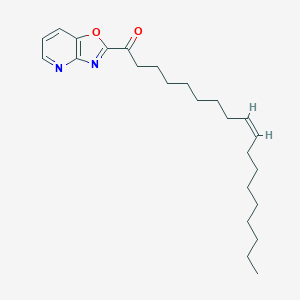

Prostaglandin A2 methyl ester is a methylated derivative of prostaglandin A2, a member of the prostaglandin family. Prostaglandins are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals. Prostaglandin A2 was first isolated from human seminal plasma and the Caribbean sea whip, Plexaura homomalla . This compound is known for its biological activities and is used in various scientific research applications .

Scientific Research Applications

Prostaglandin A2 methyl ester has a wide range of scientific research applications, including:

Chemistry: It is used as a starting material for the synthesis of other prostaglandin derivatives.

Biology: It is used to study the biological effects of prostaglandins on various cellular processes.

Medicine: It is used in the development of drugs for the treatment of various diseases, including inflammation and cardiovascular diseases.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Future Directions

Mechanism of Action

Prostaglandin A2 methyl ester exerts its effects by binding to specific prostaglandin receptors on the surface of cells. This binding activates intracellular signaling pathways, leading to various biological effects. The molecular targets and pathways involved include the activation of adenylate cyclase and the production of cyclic adenosine monophosphate (cAMP), which mediates the effects of prostaglandins on cellular processes .

Similar Compounds:

Prostaglandin A1 methyl ester: A similar compound with a slightly different structure.

Prostaglandin E2 methyl ester: Another prostaglandin derivative with different biological effects.

Prostaglandin F2α methyl ester: A prostaglandin derivative used in different research applications.

Uniqueness: this compound is unique due to its specific biological activities and its ability to selectively bind to certain prostaglandin receptors. This makes it a valuable compound for scientific research and drug development .

Biochemical Analysis

Biochemical Properties

Prostaglandin A2 methyl ester interacts with various enzymes, proteins, and other biomolecules. It is involved in the prostaglandin signaling pathway, which is facilitated by G-protein-coupled, prostanoid-specific receptors and the array of associated G-proteins . The diversity of prostaglandin action is defined by specific receptors and their regulated expression, but also to the diversity of G-proteins that most receptors are able to couple to .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . Disruption of normal prostanoid signaling, which this compound is a part of, is implicated in numerous disease states .

Molecular Mechanism

The mechanism of action of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, including any binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the prostaglandin metabolic pathway. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of prostaglandin A2 methyl ester involves several steps, starting from commercially available compounds. One common method includes the following steps:

Organocatalytic Domino-Aldol Reaction: This step involves the formation of a key intermediate using an organocatalyst.

Mizoroki-Heck Reaction: This reaction is used to form carbon-carbon bonds.

Wittig Reaction: This step involves the formation of alkenes from aldehydes or ketones.

Oxidation-Decarboxylation Sequence: This step is used to introduce the necessary functional groups.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of biocatalysts and chemoenzymatic methods can enhance the efficiency and selectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Prostaglandin A2 methyl ester undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can lead to the formation of alcohols .

Properties

IUPAC Name |

methyl (Z)-7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O4/c1-3-4-7-10-18(22)15-13-17-14-16-20(23)19(17)11-8-5-6-9-12-21(24)25-2/h5,8,13-19,22H,3-4,6-7,9-12H2,1-2H3/b8-5-,15-13+/t17-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBMOWIJGLUCFB-PMPHTVEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

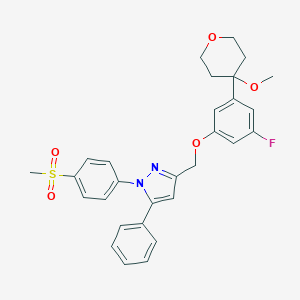

Q1: What makes Prostaglandin A2 methyl ester suitable for photochemical cycloaddition reactions?

A1: While the article does not delve into the specific reactivity properties of This compound, it highlights its use in photochemical cycloadditions with ethylene and allene []. This suggests the molecule possesses structural features amenable to these light-induced reactions. The presence of a cyclopentenone ring within the This compound structure is likely key, as cyclopentenones are known to readily undergo [2+2] photocycloadditions with alkenes like ethylene and allene.

Q2: How does the functional group at position 15 of Prostaglandin A2 derivatives influence the photochemical addition of allene?

A2: The research states that the photoadduct mixture resulting from the reaction between allene and Prostaglandin A2 derivatives varies depending on the functional group present at position 15 []. This suggests that the substituent at this position influences the regioselectivity and/or stereoselectivity of the photochemical addition reaction. The specific impact of different functional groups would require further investigation beyond the scope of this article.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

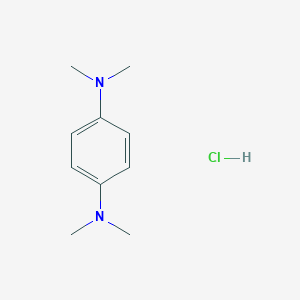

![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B163737.png)

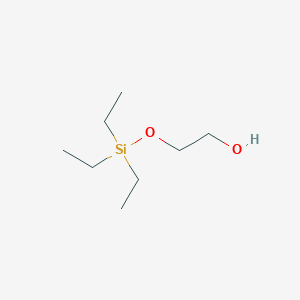

![1,3-Dioxolo[4,5-C]pyridine-4-methanol](/img/structure/B163759.png)

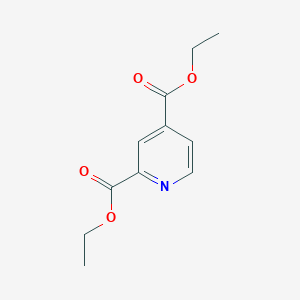

![6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c']dipyridine](/img/structure/B163762.png)